
2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide” is a complex organic compound that contains a quinoxaline moiety, two phenyl groups, a thiazole ring, and a carboxamide group . It belongs to the class of compounds known as thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives have been synthesized in good yields .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .
Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .
科学的研究の応用
Anticancer Properties
The compound exhibits promising anticancer activity due to its ability to interfere with cancer cell growth and proliferation. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancers. Mechanistically, it may inhibit specific signaling pathways or target essential cellular components, making it a potential candidate for novel cancer therapies .
Antimicrobial Activity
“2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide” has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. It could serve as a lead compound for developing new antibiotics to combat drug-resistant strains .
Antioxidant Potential
The compound’s thiazole moiety contributes to its antioxidant activity. By scavenging free radicals and reducing oxidative stress, it may protect cells from damage and play a role in preventing age-related diseases .
Anti-Alzheimer’s Effects
Researchers have explored its impact on Alzheimer’s disease. Although more studies are needed, preliminary findings suggest that it might modulate neuroinflammation and protect against neuronal damage .
Antihypertensive Properties
The compound could potentially regulate blood pressure by affecting vascular tone or renin-angiotensin system components. Its vasodilatory effects make it an interesting candidate for further investigation .
Hepatoprotective Activity
Studies indicate that “2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide” may protect liver cells from toxic insults. It could be valuable in preventing liver damage caused by various factors, such as alcohol or drugs .
Photodynamic Therapy (PDT) Sensitizer
As a photosensitizer, this compound could enhance the effectiveness of photodynamic therapy—a cancer treatment that uses light-activated compounds to destroy tumor cells selectively. Its absorption properties in the visible spectrum make it suitable for PDT applications .
Potential as Liquid Crystal Material
Due to its unique structure, the compound might find use in liquid crystal displays (LCDs) or other optoelectronic devices. Its mesomorphic behavior and compatibility with other materials make it an interesting candidate for further exploration .
Synthesis and Biological Evaluation of Thiazole Derivatives Antitumor and cytotoxic activity
作用機序
Target of Action
Compounds with thiazole and quinoxaline moieties have been reported to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole compounds, such as solubility and stability, can be influenced by environmental factors .
将来の方向性
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the research of thiazole derivatives like “2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide” could involve exploring these areas further.
特性
IUPAC Name |
2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4OS/c29-23(28-24-25-13-14-30-24)18-11-12-19-20(15-18)27-22(17-9-5-2-6-10-17)21(26-19)16-7-3-1-4-8-16/h1-15H,(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEUXCKWAJOUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=NC=CS4)N=C2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

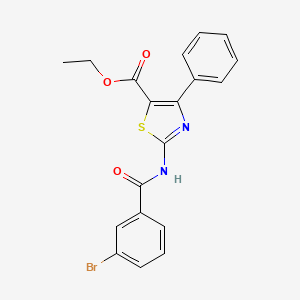
![(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2431448.png)
![3,4,5-trimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2431449.png)

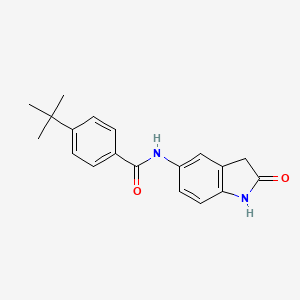


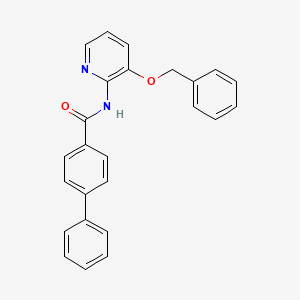
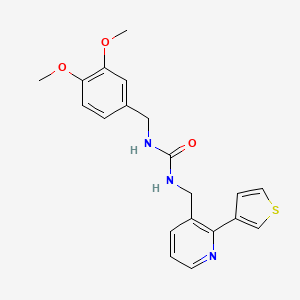
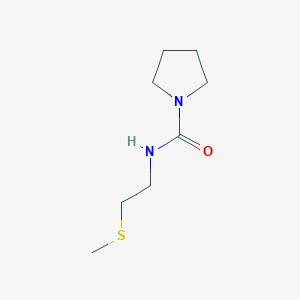
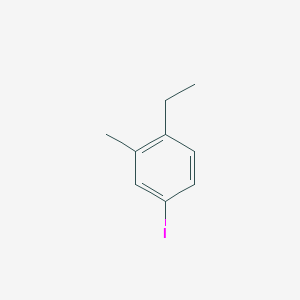
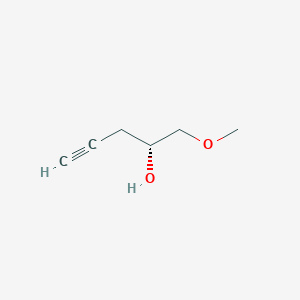
![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)